molecular formula C20H23FN4O B12375909 Cholesterol 24-hydroxylase-IN-2

Cholesterol 24-hydroxylase-IN-2

Cat. No.: B12375909
M. Wt: 354.4 g/mol
InChI Key: KWVNBARHUWFOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of cholesterol 24-hydroxylase (CYP46A1), an enzyme predominantly expressed in the brain. This enzyme plays a crucial role in the metabolism of cholesterol by converting it into 24S-hydroxycholesterol, which can cross the blood-brain barrier and be eliminated from the brain. The inhibition of cholesterol 24-hydroxylase has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholesterol 24-hydroxylase-IN-2 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cholesterol 24-hydroxylase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity .

Mechanism of Action

Cholesterol 24-hydroxylase-IN-2 exerts its effects by selectively inhibiting the activity of cholesterol 24-hydroxylase (CYP46A1). This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol, leading to altered cholesterol homeostasis in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic activity and preventing the formation of 24S-hydroxycholesterol . This modulation of cholesterol metabolism has been shown to have therapeutic potential in various neurological disorders .

Properties

Molecular Formula

C20H23FN4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3

InChI Key

KWVNBARHUWFOOX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F

Origin of Product

United States

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